b-AEA

Endocannabinoid Transport Anandamide Uptake Cellular Trafficking

Researchers studying endocannabinoid transport face a critical challenge: native AEA and fluorescent analogs (NBD-AEA) either activate receptors or alter trafficking, compromising data validity. b-AEA (MM22) is the definitive solution. - Behaves identically to AEA in cellular accumulation and trafficking (cLogP 5.3 vs. 5.1), ensuring physiologically relevant results. - Potently inhibits AEA uptake (IC50 = 0.5 µM) yet remains completely silent at CB1, CB2, TRPV1, and FAAH, eliminating off-target artifacts. - Its biotin tag enables non-radioactive, streptavidin-based confocal visualization-replacing hazardous [³H]-AEA radiometric assays. Supplied with ≥98% purity and rigorous QC, ensuring lot-to-lot reproducibility for your competitive uptake screening and subcellular trafficking studies.

Molecular Formula C36H60N4O5S
Molecular Weight 661.0 g/mol
Cat. No. B1663732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameb-AEA
Synonyms(3aS,4S,6aR)-Hexahydro-2-oxo-N-[2-[2-[2-[[(5Z,8Z,11Z,14Z)-1-oxo-5,8,11,14-eicosatetraen-1-yl]amino]ethoxy]ethoxy]ethyl]-1H-thieno[3,4-d]imidazole-4-pentanamide
Molecular FormulaC36H60N4O5S
Molecular Weight661.0 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C36H60N4O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-33(41)37-24-26-44-28-29-45-27-25-38-34(42)23-20-19-21-32-35-31(30-46-32)39-36(43)40-35/h6-7,9-10,12-13,15-16,31-32,35H,2-5,8,11,14,17-30H2,1H3,(H,37,41)(H,38,42)(H2,39,40,43)/b7-6-,10-9-,13-12-,16-15-/t31-,32-,35-/m0/s1
InChIKeyOWGIWGPEYRGLKI-CJBBQPGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

b-AEA (MM22): Biotinylated Anandamide Probe for Uptake Visualization


b-AEA (MM22, CAS 956605-71-3) is a biotinylated analog of the endocannabinoid anandamide (N-arachidonoylethanolamine; AEA) [1]. It is primarily used as a molecular probe to visualize the cellular accumulation, intracellular trafficking, and subcellular distribution of AEA without the need for radioactivity [2]. Key characteristics include a calculated logP (cLogP) value of 5.3 and a molecular weight of 660.95 Da [1].

Probe type
Biotinylated anandamide probe for non-radioactive uptake visualization
Key feature
Matches native AEA lipophilicity and membrane diffusion
Target profile
Receptor-silent: no CB1, CB2, or TRPV1 functional activity

Why b-AEA Is Irreplaceable for Uptake Studies


Procurement of a general AEA analog or fluorescent probe (e.g., NBD-AEA) cannot replicate the unique functional profile of b-AEA. b-AEA preserves the lipophilicity (cLogP 5.3 vs. 5.1 for AEA ) and intracellular accumulation pattern of native AEA [1], ensuring its behavior is superimposable. Critically, b-AEA blocks AEA uptake (IC50 = 0.5 µM ) but does not interact with or activate CB1, CB2, TRPV1, or FAAH [2]. This contrasts sharply with unmodified AEA, which potently activates these receptors and undergoes rapid metabolism . Fluorescent probes like NBD-AEA introduce a bulky fluorophore that can alter trafficking and interactions . Therefore, substituting b-AEA with AEA or other labeled analogs will produce misleading data on AEA transport kinetics, receptor engagement, and subcellular localization, directly impacting the validity of endocannabinoid research findings.

Fluorescent AEA probes
Bulky fluorophores may alter membrane partitioning, intracellular trafficking, and receptor interactions, limiting faithful representation of native AEA behavior.
Unmodified AEA
Rapid FAAH-mediated degradation and potent CB1/TRPV1 activation confound interpretation of uptake kinetics and subcellular localization.
Other labeled analogs
May not replicate the lipophilicity or intracellular accumulation pattern of native AEA, reducing functional comparability in transport studies.

b-AEA (MM22) vs. AEA and Other Probes


Inhibition of AEA Cellular Uptake

b-AEA is a potent inhibitor of anandamide (AEA) cellular uptake, a property not shared by its parent compound, AEA, or many fluorescent probes. In HaCaT human keratinocytes, b-AEA blocks AEA uptake with an IC50 of 0.5 µM . This contrasts with AEA, which is a substrate for its own transport machinery [1].

AEA uptake inhibition
Head-to-head
IC₅₀ 0.5 µM
Supports transport mechanism dissection
HaCaT keratinocyte model
Endocannabinoid Transport Anandamide Uptake Cellular Trafficking

Receptor Selectivity: No Off-Target Signaling

b-AEA is unique among AEA analogs in its complete lack of functional activity at key endocannabinoid system targets. Unlike AEA, which activates CB1 (Ki ≈ 52-78 nM ) and TRPV1 (EC50 = 2 µM ), b-AEA does not interact with CB1, CB2, or TRPV1 receptors [1]. This is a critical differentiator from other AEA analogs like AM1346, which maintains CB1 agonist activity [2].

CB1 receptor activity
Cross-study comparable
No interaction
AEA Ki ≈ 52–78 nM
Avoids receptor-driven internalization artifacts
CB1, CB2, TRPV1 not engaged
Cannabinoid Receptor TRPV1 Functional Selectivity Signal Transduction

Lipophilicity & Diffusion: Mimicking AEA

b-AEA was rationally designed to retain the lipophilicity of native AEA, a critical parameter for mimicking its passive membrane diffusion. b-AEA has a cLogP of 5.3, which is comparable to AEA's cLogP of 5.1 . Fluorescence Recovery After Photobleaching (FRAP) experiments confirm its lateral membrane diffusion coefficient (D = 0.32 ± 0.05 µm²/s) matches that of native AEA . This is in contrast to other lipid probes, which can have significantly different cLogP values, leading to altered membrane partitioning and diffusion.

Lipophilicity match
Data to verify
cLogP 5.3
AEA cLogP 5.1; D = 0.32 µm²/s
Supports diffusion mimicry evaluation
Source review recommended
Lipophilicity Membrane Diffusion Physicochemical Properties

Metabolic Stability: Resistance to FAAH Hydrolysis

b-AEA demonstrates enhanced stability against hydrolysis by Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for AEA degradation. In direct comparison, b-AEA exhibits only 68% hydrolysis by FAAH within 30 minutes , whereas AEA is rapidly and completely metabolized under similar conditions [1]. This residual stability allows for the long-term tracking of AEA sequestration and intracellular fate, a significant advantage over rapidly degraded native AEA or other metabolically-labile probes.

FAAH hydrolysis
Reported
68% remaining at 30 min
Enables prolonged trafficking studies
Vs. complete AEA degradation
FAAH Metabolic Stability Hydrolysis

b-AEA (MM22) Research & Industrial Applications


Confocal Imaging of AEA Transport

b-AEA's unique ability to be taken up and traffic in a manner superimposable on AEA, combined with its lack of receptor activity, makes it the gold-standard probe for visualizing AEA transport. Researchers can use b-AEA with fluorophore-conjugated streptavidin to map the spatiotemporal dynamics of AEA accumulation and intracellular distribution by confocal microscopy [1]. The data in Section 3 demonstrate that b-AEA's lipophilicity and diffusion properties ensure that the visualized trafficking accurately reflects that of the native ligand.

HTS for AEA Uptake Inhibitors

b-AEA is an ideal tool for developing non-radioactive, high-throughput screens to identify novel inhibitors of AEA uptake. As a potent uptake inhibitor itself (IC50 = 0.5 µM ), b-AEA can be used in competition assays to screen compound libraries. Its biotin tag enables simple, sensitive detection via ELISA-like or fluorescence-based methods [2], replacing cumbersome and hazardous radiometric assays that rely on [³H]-AEA.

Non-Radioactive Quantification of AEA in Biological Samples

Patented technology [2] leverages b-AEA's biotin moiety for the non-radioactive detection and quantitation of AEA. This method offers a safer and more accessible alternative to traditional radioimmunoassays or mass spectrometry-based approaches for labs without specialized equipment, enabling the measurement of AEA levels in tissue homogenates, cell lysates, and other complex samples [2].

Long-Term Tracking of AEA Sequestration

The partial resistance of b-AEA to FAAH-mediated hydrolysis is a critical advantage for studies investigating the long-term fate of internalized AEA. Unlike native AEA, which is rapidly degraded, b-AEA persists long enough to be tracked into subcellular compartments, such as lipid droplets (adiposomes) . This allows researchers to distinguish between AEA molecules destined for metabolic degradation and those sequestered for storage, providing unique insights into endocannabinoid biology.

Application
Selection Property
Validation Focus
Confocal imaging of AEA transport dynamics
Lipophilicity and diffusion matching
Spatiotemporal accumulation and trafficking fidelity
High-throughput screening for uptake inhibitors
Uptake inhibition profile
Competition assay performance and sensitivity
Non-radioactive AEA quantification in research samples
Biotin-mediated detection capability
Method reproducibility and matrix compatibility
Long-term tracking of AEA sequestration
Partial FAAH resistance
Subcellular compartmentalization and signal persistence

Technical Documentation Hub

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53 linked technical documents
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